molecular formula C13H15NO2S2 B6055605 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol

Cat. No.: B6055605
M. Wt: 281.4 g/mol
InChI Key: PRDWVBHXUHCRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a prop-2-enoxypropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate epoxide under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The benzothiazole ring is known to interact with various biological targets, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
  • 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
  • Benzothiazole-urea-quinoline hybrids

Uniqueness

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enoxypropan-2-ol moiety differentiates it from other benzothiazole derivatives, potentially leading to unique applications in various fields.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-2-7-16-8-10(15)9-17-13-14-11-5-3-4-6-12(11)18-13/h2-6,10,15H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDWVBHXUHCRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CSC1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.